molecular formula C12H11ClN2O3 B11803443 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide

2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No.: B11803443
M. Wt: 266.68 g/mol
InChI Key: SWSKGAPSTALDMY-UHFFFAOYSA-N
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Description

2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide is a quinolin-4-one derivative featuring a chloro substituent at position 5, a methoxy group at position 8, and an acetamide side chain. This compound is synthesized through nucleophilic substitution reactions involving chloroacetyl chloride and quinolinol precursors under reflux or microwave-assisted conditions . The compound is commercially available at 95% purity .

Properties

Molecular Formula

C12H11ClN2O3

Molecular Weight

266.68 g/mol

IUPAC Name

2-(5-chloro-8-methoxy-4-oxoquinolin-1-yl)acetamide

InChI

InChI=1S/C12H11ClN2O3/c1-18-9-3-2-7(13)11-8(16)4-5-15(12(9)11)6-10(14)17/h2-5H,6H2,1H3,(H2,14,17)

InChI Key

SWSKGAPSTALDMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)C=CN2CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Group: The acetamide group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide would depend on its specific interactions with molecular targets. Typically, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chloro vs. In contrast, 6-OMe (9b) or 7-Cl (9c) analogs show how substituent position affects electronic distribution and steric hindrance . The 8-OMe group in the target compound may donate electron density, stabilizing the quinoline ring and influencing receptor binding.
  • Bulk and Selectivity :

    • The N-(3,5-dimethylphenyl) group in 9b and 9c adds steric bulk, which may improve selectivity but reduce solubility . The target compound’s unsubstituted acetamide offers flexibility, possibly favoring interactions with flat enzymatic pockets.
  • Hybrid Pharmacophores :

    • ’s compound combines thioalkylamide and dihydropyrimidin-carbonitrile moieties, achieving COX-2 selectivity. This suggests that strategic hybridization (e.g., adding sulfur or nitrile groups) could enhance target specificity .

Biological Activity

2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H11ClN2O3C_{12}H_{11}ClN_2O_3 and a molecular weight of 266.68 g/mol. Its structure features a quinoline core with a chlorine atom at the 5-position and a methoxy group at the 8-position, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC12H11ClN2O3C_{12}H_{11}ClN_2O_3
Molecular Weight266.68 g/mol
IUPAC Name2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide
CAS Number1315345-08-4

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The specific compound has been shown to inhibit various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide has been highlighted in several studies. It is believed to exert its effects primarily through the inhibition of topoisomerase enzymes, which play a crucial role in DNA replication and cell division. This inhibition leads to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : By inhibiting topoisomerases, the compound disrupts DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Interactions : The compound may interact with specific enzymes involved in cellular processes, altering their activity and affecting cell viability.

Study on Anticancer Activity

A study evaluated the effects of various quinoline derivatives on human non-small cell lung cancer (A549) cells. The findings indicated that compounds similar to 2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamide exhibited IC50 values significantly lower than established chemotherapeutics like 5-fluorouracil, suggesting superior potency against these cancer cells .

Table of IC50 Values

Compound NameIC50 (µM)
2-(5-Chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetamideTBD
5-Fluorouracil (Positive Control)4.98 ± 0.41
Other Quinoline DerivativesVaries

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